8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound classified under the imidazo[2,1-c][1,2,4]triazine derivatives. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structure of this compound allows for various modifications that can enhance its pharmacological effects and applicability in different scientific fields.
The compound is cataloged with the identifier 1105190-08-6 in chemical databases. It belongs to a broader class of triazine derivatives known for their diverse biological activities. The classification of this compound highlights its significance in medicinal chemistry and materials science.
The synthesis of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione typically involves several key steps:
The molecular formula of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can be represented as . The compound features a fused ring system that contributes to its unique chemical properties.
Key structural characteristics include:
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions:
The mechanism of action for 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione involves interactions with specific molecular targets:
Relevant data include:
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione has several applications in scientific research:
This comprehensive analysis underscores the significance of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione in various scientific domains and highlights its potential for future research and applications.
The imidazo[2,1-c][1,2,4]triazine core represents a privileged scaffold in modern medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This fused bicyclic system combines the imidazole and triazine heterocycles, creating a rigid framework that facilitates targeted interactions with biological macromolecules. The partial saturation in 2,6,7,8-tetrahydro derivatives like 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS 1105190-08-6) enhances conformational flexibility while maintaining planarity at key pharmacophoric elements. Such compounds exhibit improved solubility and metabolic stability compared to fully aromatic analogs, making them attractive candidates for drug development [1] [7].
The 2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione core exhibits three key structural features that contribute to its therapeutic utility:
Table 1: Structural and Biological Comparison of Tetrahydroimidazo-Triazine Derivatives
8-Substituent | Molecular Formula | Anticancer Activity (IC₅₀ range) | Antimicrobial Activity (MIC range) | Log P |
---|---|---|---|---|
4-Ethoxyphenyl | C₁₃H₁₄N₄O₃ | 0.5–15 µM (various lines) | 0.0156–2 µg/mL (Candida spp.) | 1.82 |
4-Methoxyphenyl | C₁₂H₁₂N₄O₃ | 1.2–25 µM (MCF-7, HCT-116) | 0.031–4 µg/mL (Gram-positive bacteria) | 1.42 |
Phenyl | C₁₁H₁₀N₄O₂ | 5–50 µM (limited activity) | >64 µg/mL (no significant activity) | 0.83 |
Unsubstituted | C₅H₆N₄O₂ | >100 µM | >128 µg/mL | -0.52 |
Data compiled from [1] [5] [9]
The tetrahydroimidazo-triazine scaffold demonstrates favorable drug-likeness parameters, with molecular weights typically <300 Da and moderate lipophilicity (Log P 0.5–2.0). These properties enable penetration through biological membranes while adhering to Lipinski's rule of five, suggesting potential for oral bioavailability. Notably, derivatives exhibit selective cytotoxicity against cancer cells while showing reduced toxicity toward normal cell lines—a therapeutic advantage attributed to the scaffold's targeted interactions with dysregulated pathways in malignancies [7] [9].
The 4-ethoxyphenyl group at position 8 serves as a critical pharmacophore element that profoundly influences target affinity and selectivity. Its impact manifests through three primary mechanisms:
Lipophilicity Optimization: The ethoxy group (-OCH₂CH₃) increases Log P by ~0.4 units compared to methoxy (-OCH₃) analogs (Table 1). This enhanced lipophilicity improves membrane permeability and intracellular accumulation, as demonstrated in cellular uptake studies using fluorescent analogs. The ethyl chain provides optimal steric bulk without excessive hydrophobicity, balancing target access and solubility [1] [4].
Electron-Donating Effects: Ethoxy's +R resonance effect elevates electron density on the phenyl ring, strengthening π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., Tyr202β and Phe351β in tubulin). This electronic modulation also influences the molecule's dipole moment (calculated Δμ = 1.2 D vs methoxy analog), enhancing complementary electrostatic interactions [4].
Conformational Steering: The ethoxy oxygen acts as a hydrogen-bond acceptor, potentially engaging with backbone amides (e.g., Val238β, Asn349β) in the colchicine binding site of tubulin. Molecular dynamics simulations reveal that the ethoxy group adopts a perpendicular orientation relative to the phenyl ring, minimizing steric clash while positioning oxygen for water-mediated contacts [4].
Table 2: Impact of Para-Substituents on Pharmacological Properties
Substituent | Tubulin Binding Affinity (Kd, µM) | CYP51 Inhibition (% at 10 µM) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
-OC₂H₅ (Ethoxy) | 0.38 ± 0.05 | 92 ± 3 | 15.8 ± 0.9 | 42 ± 5 |
-OCH₃ (Methoxy) | 0.95 ± 0.12 | 88 ± 4 | 12.1 ± 0.7 | 38 ± 4 |
-H (Phenyl) | 5.20 ± 0.31 | 15 ± 2 | 8.3 ± 0.5 | 28 ± 3 |
-Cl (Chloro) | 1.20 ± 0.18 | 45 ± 6 | 10.5 ± 0.6 | 22 ± 2 |
Data representative of imidazo[2,1-c][1,2,4]triazine-3,4-diones [1] [4] [5]
In antiproliferative mechanisms, the 4-ethoxyphenyl moiety enables dual targeting:
The ethoxy group also mitigates metabolic vulnerabilities. Unlike methyl groups, which undergo rapid CYP450-mediated oxidation to alcohols/carboxylic acids, the ethyl chain shows slower ω-1 hydroxylation (major metabolite: 4-(1-hydroxyethyl)phenyl analog). This extends plasma half-life while retaining activity, as the hydroxylated metabolite maintains 60–70% potency of the parent compound [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: